molecular formula C17H29NO4S2 B14663509 s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate CAS No. 38920-49-9

s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate

Cat. No.: B14663509
CAS No.: 38920-49-9
M. Wt: 375.6 g/mol
InChI Key: OEBJTLJHBPKNAJ-UHFFFAOYSA-N
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Description

s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfurothioate group, which is known for its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the tert-butyl-4-methylphenoxy group: This step involves the reaction of tert-butyl phenol with methylating agents under controlled conditions.

    Attachment of the butylamino group:

    Incorporation of the sulfurothioate group: Finally, the sulfurothioate group is introduced using sulfur-containing reagents under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfurothioate group to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfurothioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfurothioate group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its sulfurothioate group, in particular, sets it apart from other similar compounds, providing unique chemical and biological properties.

Properties

CAS No.

38920-49-9

Molecular Formula

C17H29NO4S2

Molecular Weight

375.6 g/mol

IUPAC Name

2-tert-butyl-4-methyl-1-[4-(2-sulfosulfanylethylamino)butoxy]benzene

InChI

InChI=1S/C17H29NO4S2/c1-14-7-8-16(15(13-14)17(2,3)4)22-11-6-5-9-18-10-12-23-24(19,20)21/h7-8,13,18H,5-6,9-12H2,1-4H3,(H,19,20,21)

InChI Key

OEBJTLJHBPKNAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCNCCSS(=O)(=O)O)C(C)(C)C

Origin of Product

United States

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